molecular formula C8H5NO2S2 B2558157 2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid CAS No. 933760-21-5

2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid

Cat. No. B2558157
CAS RN: 933760-21-5
M. Wt: 211.25
InChI Key: CODFJGNBJOPGQV-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid is a compound that is functionally related to acetic acid . It is a member of thiophenes and a monocarboxylic acid . It is also related to thiophene-2-carboxylic acid, which is used in the production of suprofen, an active ingredient in some eye drops .


Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to produce aminothiophene derivatives . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structure of this compound is similar to that of thiophene, but with additional functional groups .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has demonstrated the synthesis and evaluation of benzofused thiazole derivatives, including compounds derived from 2-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid, for their potential antioxidant and anti-inflammatory activities. These compounds were synthesized via cyclocondensation reactions and were assessed for their in vitro activities. Some of the derivatives showed significant anti-inflammatory activity and potential antioxidant activity against various radicals, indicating their potential as therapeutic agents for inflammation and oxidative stress-related conditions (Raut et al., 2020).

Biological Importance of Benzothiazole Derivatives

Another area of research has highlighted the broad spectrum of biological activities of benzothiazole derivatives, which include antimicrobial, antitumor, and anti-inflammatory effects. The synthesis and application of these compounds in medicinal chemistry have been explored, with specific examples such as the use of Frentizole, a benzothiazole derivative, for treating rheumatoid arthritis and lupus erythematosus. This research underscores the versatility of benzothiazole derivatives in drug development and their potential in treating a wide range of diseases (Rosales-Hernández et al., 2022).

Evaluation for Carcinogenicity

The carcinogenic potential of thiophene analogues, related to benzidine and 4-aminobiphenyl, has been studied. These compounds, which share a structural resemblance to this compound, were synthesized and evaluated for their potential carcinogenicity using in vitro assays. While they exhibited certain biological activities consistent with known chemistry, the overall assessment suggested a need for further in vivo studies to determine their carcinogenic potential, highlighting the importance of evaluating the safety profile of such compounds (Ashby et al., 1978).

Structure-Activity Relationships

Research into the structure-activity relationships of thiophene derivatives has been comprehensive, covering a decade of literature on various therapeutic properties. This includes a review of the chemical structures and their biological activities, indicating that modifications in the thiophene ring can lead to significant variations in pharmacological effects. Such studies are crucial for understanding how changes in the chemical structure of compounds like this compound can influence their therapeutic efficacy and safety (Drehsen & Engel, 1983).

Antimicrobial and Antitumor Potential

Thiazole derivatives have been explored for their significant antimicrobial and antitumor activities. These studies have systematized the synthesis methods and biological properties of azolylthioacetic acids and their derivatives, revealing their potential in treating infections and cancer. The diverse biological effects, including antioxidant, hypoglycemic, and antitubercular activities, highlight the potential of thiazole derivatives in developing new therapeutic agents (Chornous et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, Thiophenol, indicates that it is flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye damage . It is also suspected of damaging fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Thiophene-based analogs are of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions for 2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid could involve further exploration of its potential biological activities and applications.

properties

IUPAC Name

2-thiophen-2-yl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S2/c10-8(11)6-4-9-7(13-6)5-2-1-3-12-5/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODFJGNBJOPGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933760-21-5
Record name 2-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid
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